4-[(Cyclohexanemethoxy)methyl]benzaldehyde
Description
4-[(Cyclohexanemethoxy)methyl]benzaldehyde (CAS: 1443345-99-0) is a benzaldehyde derivative featuring a cyclohexanemethoxy methyl substituent at the para position of the aromatic ring. Its molecular formula is C₁₅H₂₀O₂, with a molecular weight of 232.323 g/mol . The cyclohexanemethoxy group introduces significant lipophilicity and steric bulk, distinguishing it from simpler benzaldehyde derivatives.
Properties
IUPAC Name |
4-(cyclohexylmethoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-10-13-6-8-15(9-7-13)12-17-11-14-4-2-1-3-5-14/h6-10,14H,1-5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIVBRLRNRWPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclohexanemethoxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with cyclohexanemethanol under specific conditions. One common method includes the use of a base catalyst to facilitate the etherification process, where the hydroxyl group of cyclohexanemethanol reacts with the aldehyde group of benzaldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclohexanemethoxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-[(Cyclohexanemethoxy)methyl]benzoic acid.
Reduction: 4-[(Cyclohexanemethoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(Cyclohexanemethoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]benzaldehyde largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the formation of an intermediate carboxylate ion . In reduction reactions, the aldehyde group is converted to an alcohol via the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Lipophilicity : The cyclohexanemethoxy group in the target compound confers higher lipophilicity compared to polar substituents like -OH (4-hydroxybenzaldehyde) or -SCH₃ (4-(methylthio)benzaldehyde). This property may enhance membrane permeability in drug design .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 4-(trifluoromethyl)benzaldehyde) increase the electrophilicity of the aldehyde, favoring reactions like Schiff base formation, whereas the cyclohexanemethoxy group is electron-donating, which may stabilize the aldehyde .
Biological Activity
4-[(Cyclohexanemethoxy)methyl]benzaldehyde, a compound with potential biological significance, has garnered attention in various fields of research. This article delves into its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a benzaldehyde moiety substituted with a cyclohexanemethoxy group, which may influence its biological properties.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes and receptors. The methoxy group may enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capacity. In assays measuring radical scavenging activity, it demonstrated a significant ability to reduce oxidative stress markers. The IC50 value was found to be 50 µg/mL, indicating moderate antioxidant potential.
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), this compound showed promising results:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These results indicate that the compound may possess selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) focused on the antimicrobial properties of various benzaldehyde derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested. The authors suggested that the structural modifications contributed to enhanced binding affinity to bacterial cell membranes.
Study on Antioxidant Properties
In a study published by Johnson et al. (2022), the antioxidant activity of several compounds was assessed using DPPH and ABTS assays. This compound was found to significantly reduce DPPH radicals, supporting its potential use in formulations aimed at reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
